molecular formula C30H22 B11955402 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene

5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene

Cat. No.: B11955402
M. Wt: 382.5 g/mol
InChI Key: DUOLVCQVQGYWKL-SZXQPVLSSA-N
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Description

5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene is a complex organic compound with the molecular formula C30H22 It is known for its unique structure, which includes a cyclopentadiene ring substituted with benzylidene and triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene typically involves the reaction of 1,2,3-triphenyl-1,3-cyclopentadiene with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the benzylidene group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Substituted cyclopentadiene derivatives

Scientific Research Applications

5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its unique electronic properties and potential use in organic electronic devices.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.

Mechanism of Action

The mechanism of action of 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • (5-Benzylidene-2,3,4-triphenyl-1,3-cyclopentadien-1-yl)benzene
  • 5-Methylene-2,3,4-triphenyl-1,3-cyclopentadien-1-yl)benzene
  • 5-Diazo-2,3,4-triphenyl-1,3-cyclopentadien-1-yl)benzene
  • 5-Methoxy-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

Uniqueness: 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Properties

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

[(5E)-5-benzylidene-2,3-diphenylcyclopenta-1,3-dien-1-yl]benzene

InChI

InChI=1S/C30H22/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24)30(26-19-11-4-12-20-26)29(27)25-17-9-3-10-18-25/h1-22H/b27-21+

InChI Key

DUOLVCQVQGYWKL-SZXQPVLSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=C2C=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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